
ATX inhibitor 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATX Inhibitor 8 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ATX Inhibitor 8 involves multiple synthetic routes, often starting with the modification of lipid-based substrates. The synthesis typically includes steps such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ATX Inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents
Major Products:
Applications De Recherche Scientifique
ATX Inhibitor 8 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the enzymatic activity of autotaxin and its role in lipid metabolism.
Biology: Helps in understanding the signaling pathways involving lysophosphatidic acid and its receptors.
Medicine: Shows potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders by inhibiting autotaxin activity.
Industry: Used in the development of new therapeutic agents and diagnostic tools .
Mécanisme D'action
ATX Inhibitor 8 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid and various downstream signaling molecules .
Comparaison Avec Des Composés Similaires
GLPG1690: A type IV autotaxin inhibitor known for its efficacy in treating idiopathic pulmonary fibrosis.
BBT-877: Another potent autotaxin inhibitor currently in clinical trials for various fibrotic diseases.
BLD-0409: A novel autotaxin inhibitor with promising preclinical results
Uniqueness of ATX Inhibitor 8: this compound stands out due to its unique structural features and high specificity for autotaxin. Unlike some other inhibitors, it does not interact with the catalytic site but modulates the enzyme’s activity through allosteric mechanisms. This unique mode of action makes it a valuable tool for studying the autotaxin-lysophosphatidic acid signaling axis and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C28H26N10O |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
2-[4-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-3-pyridin-4-ylpyrazol-1-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C28H26N10O/c39-26(37-10-7-24-25(16-37)34-36-33-24)17-38-15-23(27(35-38)18-5-8-29-9-6-18)21-13-30-28(31-14-21)32-22-11-19-3-1-2-4-20(19)12-22/h1-6,8-9,13-15,22H,7,10-12,16-17H2,(H,30,31,32)(H,33,34,36) |
Clé InChI |
BHQKFSUCBUOHOL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=NNN=C21)C(=O)CN3C=C(C(=N3)C4=CC=NC=C4)C5=CN=C(N=C5)NC6CC7=CC=CC=C7C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



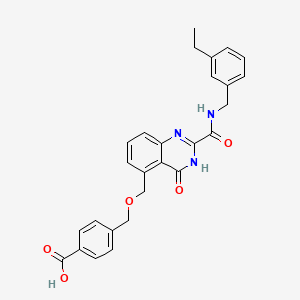
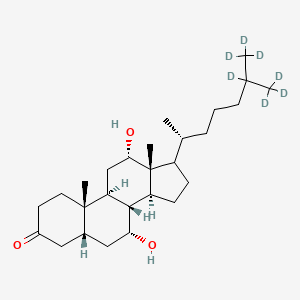
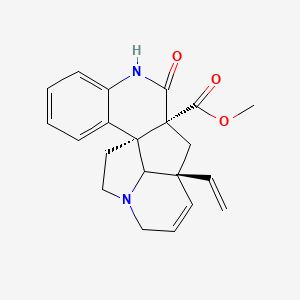
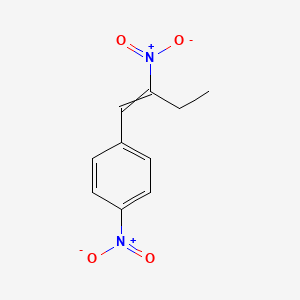

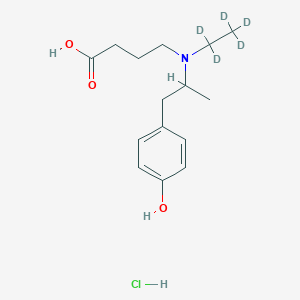
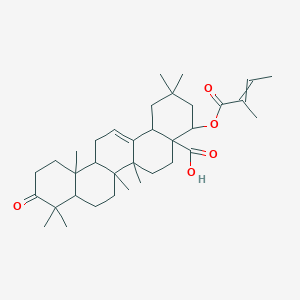
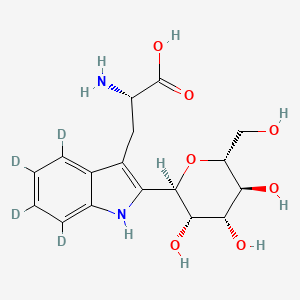
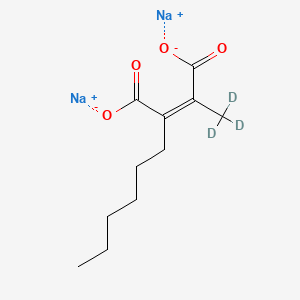
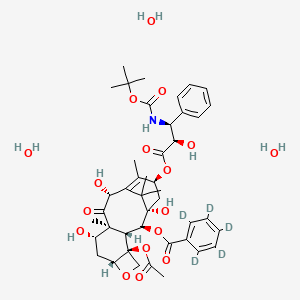
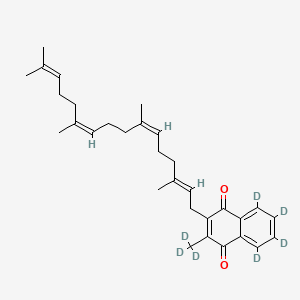
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

